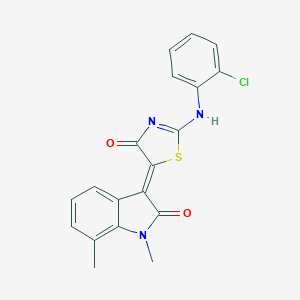![molecular formula C21H18I2N4O3S B308412 1-[6-(3,5-diiodo-2-methoxyphenyl)-3-(ethylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B308412.png)
1-[6-(3,5-diiodo-2-methoxyphenyl)-3-(ethylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[6-(3,5-diiodo-2-methoxyphenyl)-3-(ethylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone is a novel compound that has gained attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 1-[6-(3,5-diiodo-2-methoxyphenyl)-3-(ethylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone is not fully understood. However, studies have suggested that it inhibits the activity of various enzymes and signaling pathways that are involved in cancer cell proliferation and survival. It has also been found to inhibit the activity of certain viral enzymes, which prevents viral replication.
Biochemical and Physiological Effects
1-[6-(3,5-diiodo-2-methoxyphenyl)-3-(ethylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism. It also inhibits cell proliferation, which prevents the growth and spread of cancer cells. Additionally, this compound has been found to have antimicrobial and antiviral effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-[6-(3,5-diiodo-2-methoxyphenyl)-3-(ethylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone in lab experiments is its potential as a novel therapeutic agent for various diseases, including cancer, microbial infections, and viral infections. Another advantage is its ability to inhibit the activity of certain enzymes and signaling pathways, which makes it a potential target for drug development.
One limitation of using this compound in lab experiments is its complex synthesis method, which requires several steps and specialized equipment. Another limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its therapeutic potential.
Zukünftige Richtungen
There are several future directions for research on 1-[6-(3,5-diiodo-2-methoxyphenyl)-3-(ethylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone. One direction is to further investigate its mechanism of action, which will provide insights into its therapeutic potential and aid in drug development. Another direction is to explore its potential as a therapeutic agent for other diseases, such as viral infections and microbial infections. Additionally, further studies are needed to optimize its synthesis method and improve its bioavailability and pharmacokinetic properties.
Synthesemethoden
The synthesis of 1-[6-(3,5-diiodo-2-methoxyphenyl)-3-(ethylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone involves several steps. The first step is the reaction of 3,5-diiodo-2-methoxybenzaldehyde with ethyl thioacetate to form 6-(3,5-diiodo-2-methoxyphenyl)-3-ethylsulfanyl-[1,2,4]triazin-5(2H)-one. The second step involves the reaction of this intermediate compound with 2-aminophenol to form 6-(3,5-diiodo-2-methoxyphenyl)-3-ethylsulfanyl-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-one. The final step is the reaction of this compound with ethanone to form the desired product.
Wissenschaftliche Forschungsanwendungen
1-[6-(3,5-diiodo-2-methoxyphenyl)-3-(ethylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone has potential applications in various fields of scientific research. It has been found to have anticancer, antimicrobial, and antiviral properties. Studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been found to have antimicrobial activity against various microorganisms, including bacteria and fungi. Additionally, this compound has shown promising antiviral activity against the dengue virus.
Eigenschaften
Produktname |
1-[6-(3,5-diiodo-2-methoxyphenyl)-3-(ethylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone |
|---|---|
Molekularformel |
C21H18I2N4O3S |
Molekulargewicht |
660.3 g/mol |
IUPAC-Name |
1-[6-(3,5-diiodo-2-methoxyphenyl)-3-ethylsulfanyl-6H-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7-yl]ethanone |
InChI |
InChI=1S/C21H18I2N4O3S/c1-4-31-21-24-19-17(25-26-21)13-7-5-6-8-16(13)27(11(2)28)20(30-19)14-9-12(22)10-15(23)18(14)29-3/h5-10,20H,4H2,1-3H3 |
InChI-Schlüssel |
ABMFOTSQUWULCV-UHFFFAOYSA-N |
SMILES |
CCSC1=NC2=C(C3=CC=CC=C3N(C(O2)C4=CC(=CC(=C4OC)I)I)C(=O)C)N=N1 |
Kanonische SMILES |
CCSC1=NC2=C(C3=CC=CC=C3N(C(O2)C4=C(C(=CC(=C4)I)I)OC)C(=O)C)N=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Ethoxy-1-naphthaldehyde [5-(2-methoxyphenyl)-1,2,4-triazin-3-yl]hydrazone](/img/structure/B308330.png)
![1-{6-[5-(3-bromophenyl)furan-2-yl]-3-(propylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl}ethanone](/img/structure/B308331.png)
![2-Thioxo-5-(3,4,5-trimethoxybenzylidene)-3-[(3,4,5-trimethoxybenzylidene)amino]-1,3-thiazolidin-4-one](/img/structure/B308333.png)
![3'-[(2-chlorobenzyl)thio]-7'H-spiro[cyclopentane-1,6'-[1,2,4]triazino[5,6-d][3,1]benzoxazepine]](/img/structure/B308334.png)
![1-[6-(6-bromo-1,3-benzodioxol-5-yl)-3-(propylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B308335.png)
![1-{6-[5-(3-chloro-4-methylphenyl)furan-2-yl]-3-(propylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl}ethanone](/img/structure/B308336.png)

![10-Bromo-3-(ethylthio)-6,7-dihydrospiro([1,2,4]triazino[5,6-d][3,1]benzoxazepine-6,1'-cyclopentane)](/img/structure/B308341.png)
![2-Chlorobenzyl 6-ethyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-yl sulfide](/img/structure/B308344.png)
![1-[7-Acetyl-3-(propylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2-naphthyl acetate](/img/structure/B308345.png)
![1-allyl-3-{3-(3,5-dimethylphenyl)-2-[(3,5-dimethylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one](/img/structure/B308347.png)

![1-benzyl-3-{3-(4-methylphenyl)-2-[(4-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one](/img/structure/B308349.png)
![1-[6-(3,5-di-tert-butyl-4-hydroxyphenyl)-3-(propylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B308351.png)